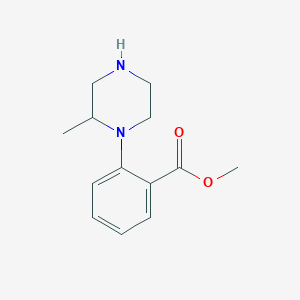
Methyl 2-(2-methylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol It is a derivative of benzoic acid and piperazine, featuring a methyl ester group and a substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylpiperazin-1-yl)benzoate typically involves the reaction of 2-(2-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process . The general reaction scheme is as follows:
2-(2-methylpiperazin-1-yl)benzoic acid+methanolH2SO4Methyl 2-(2-methylpiperazin-1-yl)benzoate+water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-methylpiperazin-1-yl)benzoic acid.
Reduction: Formation of 2-(2-methylpiperazin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(2-methylpiperazin-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways related to neurotransmission, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((2-methylpiperazin-1-yl)methyl)benzoate: A closely related compound with a similar structure but different substitution pattern.
2-(2-methylpiperazin-1-yl)benzoic acid: The carboxylic acid analog of Methyl 2-(2-methylpiperazin-1-yl)benzoate.
Uniqueness
This compound is unique due to its specific ester functional group and the presence of a substituted piperazine ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1131622-61-1 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 2-(2-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)12-6-4-3-5-11(12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
OFEVVVMZMLNELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)
![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
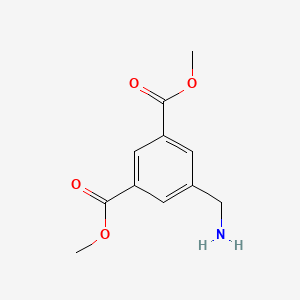
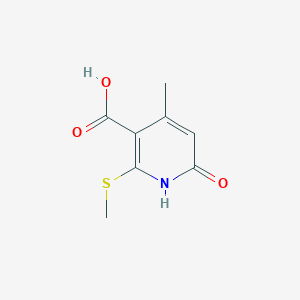



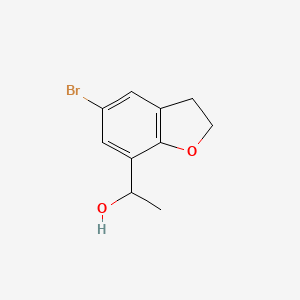
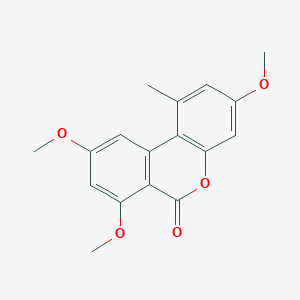

![tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate](/img/structure/B12436992.png)
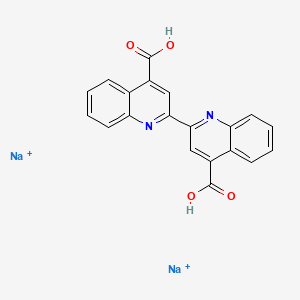
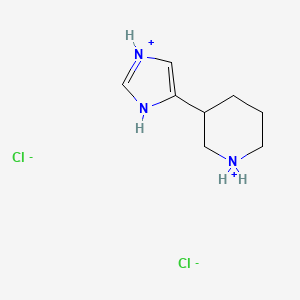
![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
